4-(Fluoromethyl)-2-nitrobenzo[d]oxazole
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Overview
Description
4-(Fluoromethyl)-2-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluoromethyl group at the 4-position and a nitro group at the 2-position on the benzoxazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-aminobenzoxazole to form 2-nitrobenzoxazole, which is then subjected to a fluoromethylation reaction using a fluoromethylating agent such as fluoromethyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of 4-(Fluoromethyl)-2-nitrobenzo[d]oxazole may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethyl)-2-nitrobenzo[d]oxazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: 4-(Aminomethyl)-2-nitrobenzo[d]oxazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-(Carboxymethyl)-2-nitrobenzo[d]oxazole or 4-(Formyl)-2-nitrobenzo[d]oxazole.
Scientific Research Applications
4-(Fluoromethyl)-2-nitrobenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)-2-nitrobenzo[d]oxazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the fluoromethyl group can enhance binding affinity and selectivity. The exact pathways involved would depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-nitrobenzo[d]oxazole: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
4-(Bromomethyl)-2-nitrobenzo[d]oxazole: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
4-(Methyl)-2-nitrobenzo[d]oxazole: Similar structure but with a methyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in 4-(Fluoromethyl)-2-nitrobenzo[d]oxazole imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. These properties can enhance the compound’s performance in various applications, particularly in drug development where fluorine substitution is often used to improve pharmacokinetic properties .
Properties
Molecular Formula |
C8H5FN2O3 |
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Molecular Weight |
196.13 g/mol |
IUPAC Name |
4-(fluoromethyl)-2-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H5FN2O3/c9-4-5-2-1-3-6-7(5)10-8(14-6)11(12)13/h1-3H,4H2 |
InChI Key |
VVDPEDIAXVZUTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)[N+](=O)[O-])CF |
Origin of Product |
United States |
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